

Physical characteristics of Boc-L-isoleucine hemihydrate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Boc-L-isoleucine hemihydrate*

Cat. No.: *B1371650*

[Get Quote](#)

An In-Depth Technical Guide to the Physical Characteristics of **Boc-L-Isoleucine Hemihydrate**

Introduction

N-tert-butoxycarbonyl-L-isoleucine, commonly known as Boc-L-isoleucine, is a cornerstone reagent in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS).[1] Its hemihydrate form (CAS No. 204138-23-8) is a frequently encountered solid-state variant utilized by researchers and drug development professionals.[2][3] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function provides stability and enables controlled, sequential peptide bond formation.[2] A thorough understanding of the physical characteristics of **Boc-L-isoleucine hemihydrate** is not merely academic; it is a critical prerequisite for ensuring batch-to-batch consistency, optimizing reaction conditions, and guaranteeing the purity and integrity of the final synthetic peptide.

This technical guide provides a comprehensive examination of the key physical and chemical properties of **Boc-L-isoleucine hemihydrate**. We will delve into its solid-state properties, spectroscopic signature, and thermal behavior, presenting not just data, but the underlying scientific principles and validated experimental protocols for their determination. The objective is to equip researchers with the expertise to confidently assess the quality and suitability of this vital building block for their work.

Section 1: Core Physicochemical Properties

The fundamental properties of a reagent are the first line of quality assessment. For **Boc-L-isoleucine hemihydrate**, these include its appearance, molecular structure, solubility, and optical activity. These parameters provide a rapid, macroscopic indication of identity and purity.

The compound typically presents as a white to off-white crystalline powder.[\[4\]](#)[\[5\]](#) Deviations from this appearance, such as discoloration or a non-crystalline, oily consistency, may suggest the presence of impurities or residual solvent.[\[6\]](#)

Table 1: Core Physicochemical Properties of **Boc-L-isoleucine Hemihydrate**

| Property | Value | References |
|-------------------|--|---|
| IUPAC Name | (2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate | [5] [7] |
| Synonyms | Boc-L-Ile-OH·½H ₂ O, Boc-(2S,3S)-2-amino-3-methylpentanoic acid hemihydrate | [2] [5] |
| CAS Number | 204138-23-8 | [2] [3] |
| Molecular Formula | C ₁₁ H ₂₁ NO ₄ ·½H ₂ O | [2] [3] [5] |
| Molecular Weight | 240.30 g/mol | [2] [5] |
| Appearance | White to off-white powder or crystalline powder | [2] [4] |

Solubility Profile

The solubility of Boc-L-isoleucine is a key factor in its application, influencing solvent choice for coupling reactions in peptide synthesis and for purification processes. While the hemihydrate is noted as being insoluble in water, it exhibits good solubility in various organic solvents.[\[8\]](#)[\[9\]](#)

- Soluble in: Methanol, Acetic Acid.[\[8\]](#)[\[9\]](#)
- Slightly Soluble in: Dimethyl Sulfoxide (DMSO).[\[9\]](#)

- Insoluble in: Water.[\[8\]](#)[\[9\]](#)

Causality Insight: The bulky, nonpolar tert-butyl group and the isoleucine side chain dominate the molecule's character, leading to its poor solubility in water despite the presence of a carboxylic acid and a carbamate group. Its solubility in organic solvents like methanol is essential for achieving a homogeneous solution during the activation and coupling steps of peptide synthesis.

Optical Activity

As a chiral molecule derived from L-isoleucine, the compound's optical rotation is a critical measure of its enantiomeric purity. Racemization during synthesis or storage can have profound consequences on the biological activity of the final peptide. Therefore, verifying the specific rotation is a non-negotiable quality control step.

Table 2: Reported Optical Rotation and Melting Point Values

| Parameter | Value | Conditions | References |
|-----------------------------|---|---|---|
| Optical Rotation | $+10.5 \pm 1.5^\circ$ | $c = 1$ in Ethanol, at 20°C | [2] |
| $+2.4$ to $+3.0^\circ$ | $c = 2$ in Acetic Acid, at 20°C | [10] | |
| Melting Point | $55 - 65^\circ\text{C}$ | Not specified | [2] [5] |
| $50 - 60^\circ\text{C}$ | Not specified | [4] | |
| $59.0 - 63.0^\circ\text{C}$ | Not specified | [10] | |

Expertise & Experience: The variation in reported optical rotation values is directly attributable to the solvent and concentration used for the measurement. It is imperative to use the same conditions as specified in the certificate of analysis for a valid comparison. Acetic acid can protonate the carboxylate, and ethanol can form hydrogen bonds, both subtly altering the molecular conformation and thus the observed rotation.

Experimental Protocol: Polarimetry for Optical Rotation

This protocol ensures an accurate and reproducible measurement of specific rotation.

- **Preparation:** Accurately weigh approximately 100 mg of **Boc-L-isoleucine hemihydrate** and dissolve it in a 10 mL volumetric flask using absolute ethanol to achieve a concentration (c) of 1 g/100 mL. Ensure the solid is completely dissolved.
- **Instrument Calibration:** Calibrate the polarimeter using a blank solvent (absolute ethanol) in a 1 dm sample cell. The reading should be zeroed.
- **Measurement:** Rinse the sample cell with the prepared solution, then fill it, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter.
- **Data Acquisition:** Record the observed rotation (α) at the sodium D-line (589 nm) at a controlled temperature of 20°C. Perform five separate readings and calculate the average.
- **Calculation:** Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (l \times c)$, where 'l' is the path length in decimeters (dm) and 'c' is the concentration in g/mL.
- **Validation:** The result should fall within the range specified by the supplier (e.g., +9.0° to +12.0°).^[2] A significant deviation suggests either enantiomeric contamination or the presence of other optically active impurities.

Section 2: Solid-State Characterization

The solid-state properties of a pharmaceutical precursor are critical as they influence stability, handling, and dissolution kinetics. For **Boc-L-isoleucine hemihydrate**, the key characteristics are its melting point, thermal stability, and crystal form.

Melting Point Analysis

The melting point is a fundamental indicator of purity. A sharp melting range close to the literature value suggests a high-purity compound, whereas a broad or depressed range often indicates the presence of impurities. As noted in Table 2, the reported melting range for the hemihydrate is relatively broad (e.g., 55-65 °C), which is characteristic of hydrated compounds that may lose water prior to or during melting.^{[2][5]}

Experimental Protocol: Melting Point Determination (Capillary Method)

- **Sample Preparation:** Finely crush a small amount of the white powder. Tightly pack the sample into a capillary tube to a height of 2-3 mm.
- **Instrumentation:** Place the capillary tube into a digital melting point apparatus.
- **Heating Program:** Set a rapid heating ramp (e.g., 10 °C/min) to quickly approach the expected melting range (approx. 50 °C).
- **Data Acquisition:** Once the temperature is within 15 °C of the expected melting point, reduce the ramp rate to a slow 1-2 °C/min. This ensures thermal equilibrium and an accurate reading.
- **Observation:** Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting range.
- **Validation:** The observed range should be compared against the reference value from the certificate of analysis. A range broader than 2-3 °C warrants further investigation into the sample's purity.

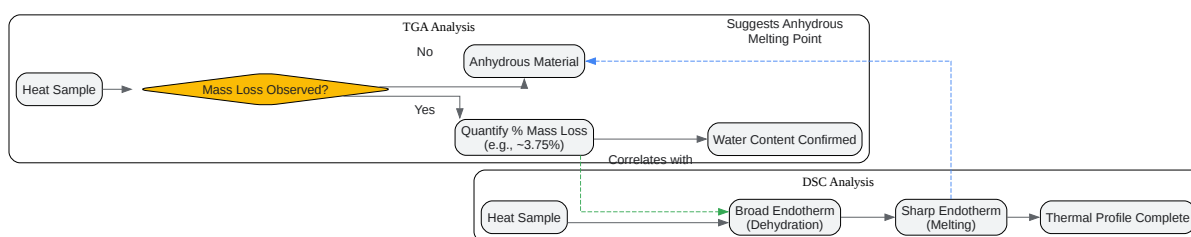
Thermal Analysis (TGA & DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful, complementary techniques for characterizing hydrated compounds.

- TGA measures the change in mass as a function of temperature, directly quantifying the water content. For a perfect hemihydrate (0.5 moles of water per mole of compound), a theoretical weight loss of 3.75% is expected ($9.01 \text{ g/mol H}_2\text{O} / 240.30 \text{ g/mol total MW}$).
- DSC measures the heat flow into or out of a sample as it is heated, revealing thermal events like dehydration (endotherm), melting (endotherm), and decomposition (exotherm).

Trustworthiness: The combination of TGA and DSC provides a self-validating system. The weight loss observed in TGA should correspond to an endothermic event in the DSC

thermogram. The subsequent sharp endotherm in the DSC should then correspond to the melting of the anhydrous material.



[Click to download full resolution via product page](#)

Caption: Logical relationship between TGA and DSC data for confirming a hemihydrate.

Experimental Protocol: TGA/DSC Analysis

- Sample Preparation: Accurately weigh 5-10 mg of **Boc-L-isoleucine hemihydrate** into an aluminum DSC pan (for DSC) and a ceramic TGA pan (for TGA).
- Instrument Setup: Place the sample pan and an empty reference pan into the instrument. Purge the furnace with dry nitrogen at a flow rate of 50 mL/min.
- Thermal Program: Equilibrate the sample at 25 °C. Heat the sample from 25 °C to 200 °C at a constant rate of 10 °C/min.
- Data Analysis (TGA): Analyze the resulting thermogram for a distinct weight loss step. The onset temperature and the percentage weight loss should be recorded. The theoretical loss for the hemihydrate is ~3.75%.

- **Data Analysis (DSC):** Analyze the thermogram for endothermic events. A broad endotherm at a lower temperature, corresponding to the TGA weight loss, indicates dehydration. A subsequent, sharper endotherm indicates the melting point of the resulting anhydrous form.

Powder X-Ray Diffraction (PXRD)

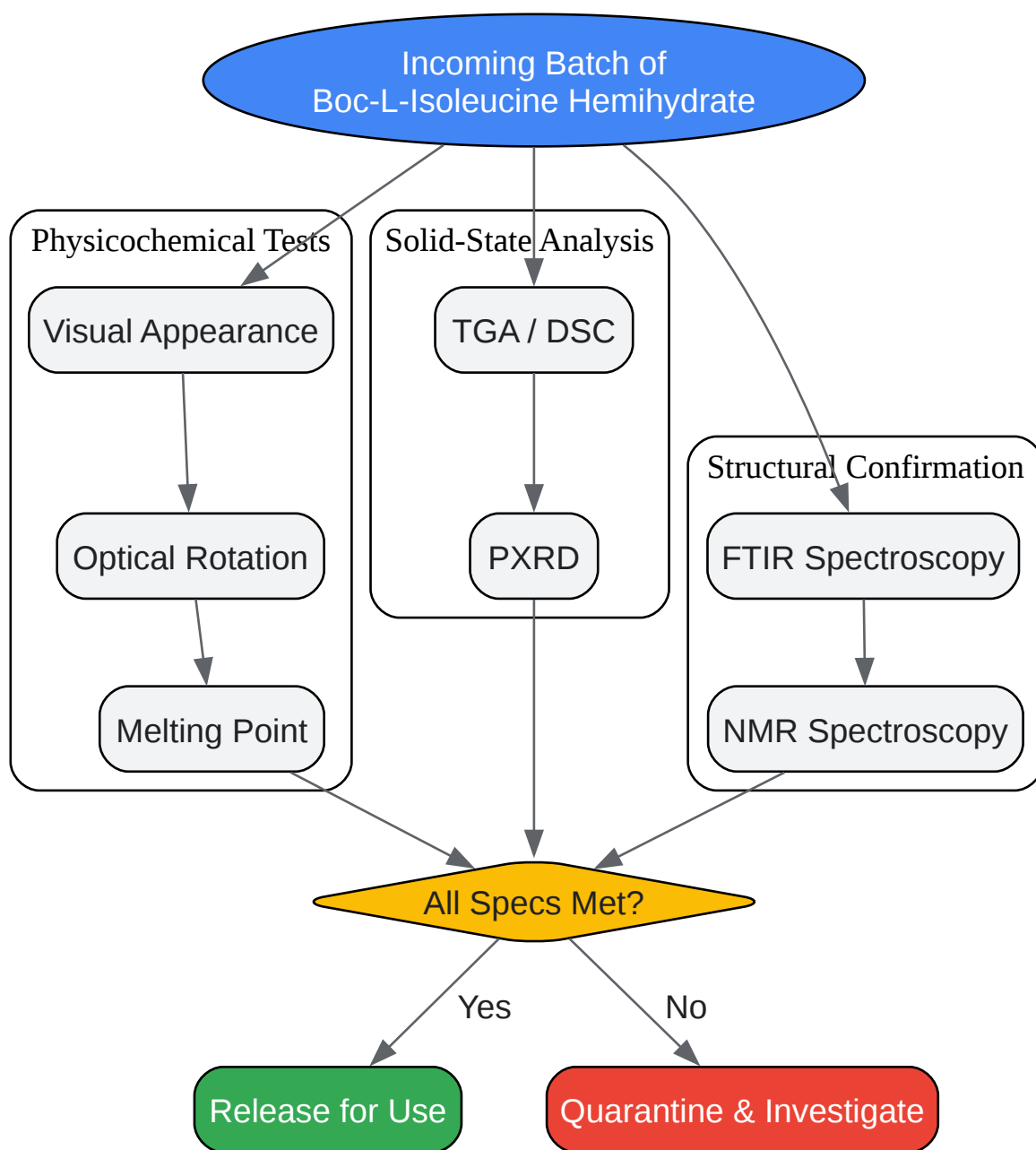
PXRD is the definitive technique for analyzing the crystal structure of a solid material. Each crystalline solid produces a unique diffraction pattern, acting as a "fingerprint." This is crucial for identifying the correct polymorphic form and ensuring batch-to-batch consistency, as different crystal forms can have different properties. While specific PXRD data for **Boc-L-isoleucine hemihydrate** is not readily available in public databases, the following protocol outlines how it would be obtained.

Experimental Protocol: PXRD Data Acquisition

- **Sample Preparation:** Gently press a sufficient amount of the powder sample onto a zero-background sample holder to create a flat, smooth surface.
- **Instrument Setup:** Place the sample holder in the diffractometer.
- **Data Acquisition:** Collect the diffraction pattern using Cu K α radiation ($\lambda = 1.5406 \text{ \AA}$). Scan a 2θ range from 5° to 40° with a step size of 0.02° and a count time of 1-2 seconds per step.
- **Data Analysis:** The resulting diffractogram (a plot of intensity vs. 2θ angle) should be compared against a reference pattern for a known, pure batch of **Boc-L-isoleucine hemihydrate**. The presence of sharp, well-defined peaks is indicative of a crystalline material.

Section 3: Spectroscopic Characterization

Spectroscopic techniques provide unambiguous confirmation of the molecular structure and the presence of key functional groups.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. astechireland.ie [astechireland.ie]
- 5. aaep.bocsci.com [aaep.bocsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc-L-isoleucine hemihydrate | C₂₂H₄₄N₂O₉ | CID 45072434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. BOC-L-Isoleucine | 13139-16-7 [chemicalbook.com]
- 9. BOC-L-Isoleucine CAS#: 13139-16-7 [m.chemicalbook.com]
- 10. N-(tert-Butoxycarbonyl)-L-isoleucine | 13139-16-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- To cite this document: BenchChem. [Physical characteristics of Boc-L-isoleucine hemihydrate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1371650#physical-characteristics-of-boc-l-isoleucine-hemihydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com